Dalspinosin

描述

Chemical Identity and Nomenclature

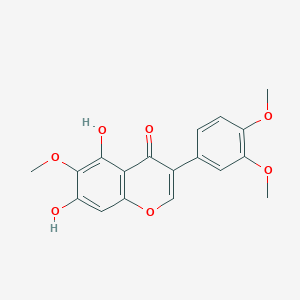

Dalspinosin is classified as an isoflavone, a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. Its molecular formula is $$ \text{C}{18}\text{H}{16}\text{O}_{7} $$, with a molecular weight of 344.3 g/mol. The IUPAC name, 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one , reflects its substitution pattern: a 3,4-dimethoxyphenyl group at position 3, hydroxyl groups at positions 5 and 7, and methoxy groups at positions 6, 3', and 4'.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{18}\text{H}{16}\text{O}_{7} $$ |

| Molecular Weight | 344.3 g/mol |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |

| SMILES Notation | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |

The compound’s structure has been confirmed through spectroscopic methods, including UV-Vis, NMR, and mass spectrometry. Its planar aromatic system and oxygenated substituents contribute to its polarity and solubility in organic solvents.

Historical Context and Discovery

This compound was first reported in the 1980s during phytochemical investigations of Dalbergia spinosa, a plant traditionally used in Ayurvedic medicine. Early studies identified it alongside related isoflavones like dalspinin, highlighting its role as a secondary metabolite in plant defense mechanisms. Subsequent research expanded its known natural sources to include Dalbergia horrida, Iris japonica, and Araucaria angustifolia, underscoring its ecological distribution.

The compound’s structural elucidation marked a milestone in isoflavone research, as its oxygenation pattern—featuring both methoxy and hydroxyl groups—provided insights into structure-activity relationships in plant-derived antioxidants. By the 2000s, advancements in chromatographic and spectral techniques enabled the detection of this compound in diverse plant families, cementing its status as a chemically significant natural product.

Scope and Significance in Natural Product Research

This compound exemplifies the intersection of phytochemistry and applied science. Its biological activities, including antioxidant and anti-inflammatory properties, have spurred investigations into its therapeutic potential. For instance, studies demonstrate its ability to mitigate oxidative stress in cardiomyocytes, suggesting cardioprotective applications. Additionally, its role as a reducing agent in the green synthesis of gold nanoparticles highlights its utility in nanotechnology.

Table 2: Biological Activities and Research Applications of this compound

The compound’s presence in multiple plant species also makes it a valuable chemotaxonomic marker, aiding in the identification and classification of Dalbergia species. Furthermore, its structural complexity challenges synthetic chemists to develop novel methodologies for isoflavone functionalization.

属性

分子式 |

C18H16O7 |

|---|---|

分子量 |

344.3 g/mol |

IUPAC 名称 |

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-13(12)23-2)10-8-25-14-7-11(19)18(24-3)17(21)15(14)16(10)20/h4-8,19,21H,1-3H3 |

InChI 键 |

MZERYTHMEZCPQG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |

规范 SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC |

同义词 |

7-O-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside dalspinosin |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Dalspinosin exhibits significant antimicrobial properties, making it a candidate for developing natural antimicrobial agents. Research has shown that root extracts of Dalbergia spinosa possess activity against a variety of pathogens:

- Tested Microorganisms : The studies focused on both gram-positive bacteria (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) as well as fungi like Candida albicans.

- Extract Efficacy : Alcoholic and benzene extracts demonstrated substantial antimicrobial activity at concentrations of 50, 75, and 100 µg/ml, while aqueous extracts were effective only at the highest concentration tested .

Table 1: Antimicrobial Activity of this compound Extracts

| Extract Type | Concentration (µg/ml) | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|---|

| Alcoholic | 50 | Yes | Yes | Yes |

| Alcoholic | 75 | Yes | Yes | Yes |

| Alcoholic | 100 | Yes | Yes | Yes |

| Benzene | 50 | Yes | Yes | Yes |

| Aqueous | 100 | Limited | No | No |

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, which can be beneficial in treating various inflammatory conditions. Studies indicate that extracts containing this compound can inhibit inflammation through several mechanisms:

- Inhibition of Edema : Extracts have demonstrated significant inhibition of paw edema in animal models induced by various agents such as carrageenan and formaldehyde .

- Mechanism of Action : The anti-inflammatory activity may be attributed to the modulation of pro-inflammatory mediators and cytokines, although specific pathways require further elucidation.

Antioxidant Activity

The antioxidant capabilities of this compound contribute to its therapeutic potential:

- Free Radical Scavenging : this compound acts as a scavenger of free radicals, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .

- Potential Applications : Its antioxidant effects suggest possible applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

- Cancer Chemoprevention : Preliminary studies have indicated that this compound may play a role in cancer prevention through its ability to inhibit tumor promotion in laboratory settings .

- Cardiovascular Health : The compound's anti-inflammatory and antioxidant properties suggest it could have protective effects on cardiovascular health by reducing inflammation and oxidative damage .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study conducted on the root extracts showed significant antimicrobial activity against multiple pathogens, supporting traditional uses in herbal medicine .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties demonstrated that this compound significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs .

- Antioxidant Potential Assessment : Research utilizing various assays confirmed the strong antioxidant capacity of this compound, indicating its potential role in mitigating oxidative stress-related diseases .

准备方法

Table 1: Chromatographic Conditions for this compound Isolation

Structural Characterization and Validation

Post-purification, this compound is characterized using spectroscopic techniques:

-

UV-Vis Spectroscopy : Absorbance maxima at 265 nm (aromatic π→π* transitions) and 340 nm (conjugated carbonyl groups).

-

FT-IR Spectroscopy : Peaks at 3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O), and 1600 cm⁻¹ (aromatic C=C).

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 357.0974 (calc. 357.0978 for C₁₈H₁₇O₇).

Challenges in Synthetic Approaches

While plant extraction remains the primary source, synthetic routes for this compound are underexplored. Isoflavone synthesis typically involves:

-

Aldol Condensation : Coupling of a substituted acetophenone with a benzaldehyde derivative.

-

Cyclization : Acid-catalyzed formation of the chromone skeleton.

-

Methoxylation : Selective methylation using diazomethane or methyl iodide.

However, regiospecific methoxylation at C-6, C-3', and C-4' poses challenges due to steric hindrance and competing side reactions. Bayesian reaction optimization, as described in , could enhance yield by systematically varying catalysts, temperatures, and solvents.

常见问题

Q. Q1. What are the known structural characteristics of Dalspinosin, and how are they validated experimentally?

Methodological Answer: this compound's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC/HSQC) and high-resolution mass spectrometry (HRMS). For validation, researchers should cross-reference spectral data with published databases (e.g., SciFinder, PubChem) and ensure purity via HPLC (>95%) or elemental analysis. Synthetic protocols often include X-ray crystallography for absolute configuration confirmation .

Q. Q2. What in vitro assays are commonly used to assess this compound's biological activity?

Methodological Answer: Standard assays include:

- Enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometric/fluorometric methods).

- Cell viability assays (MTT/XTT for cytotoxicity, using cancer cell lines like HeLa or MCF-7).

- Antimicrobial testing (MIC/MBC via broth microdilution against Gram-positive/negative strains).

Controls must include positive references (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Data should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. Q3. How can researchers optimize this compound's synthetic yield while minimizing byproducts?

Methodological Answer: Apply a Design of Experiments (DoE) approach:

- Factors to test : Catalyst loading, solvent polarity, temperature, and reaction time.

- Response variables : Yield (HPLC quantification), byproduct formation (TLC/MS monitoring).

Use response surface methodology (RSM) to identify optimal conditions. For example, a Central Composite Design (CCD) can model non-linear relationships between variables. Post-reaction purification via flash chromatography or preparative HPLC is critical .

Q. Q4. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Systematic validation : Replicate assays using identical cell lines, concentrations, and protocols.

- Meta-analysis : Pool data from multiple studies, applying sensitivity analysis to identify confounding variables (e.g., solvent used, assay incubation time).

- Mechanistic follow-up : Use RNA sequencing or proteomics to confirm target engagement and pathway modulation. Contradictions may arise from off-target effects or batch-to-batch compound variability .

Q. Q5. How to design experiments elucidating this compound's mechanism of action (MoA)?

Methodological Answer:

- Molecular docking : Predict binding affinity to hypothesized targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.

- CRISPR-Cas9 screens : Knock out candidate targets in cell models and assess resistance to this compound.

- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylation levels via Western blot) after treatment. Prioritize targets with dose-dependent responses .

Q. Q6. What analytical methods are recommended for detecting this compound degradation products during stability studies?

Methodological Answer:

- Forced degradation : Expose this compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base/neutral).

- Detection : Use UPLC-QTOF-MS with positive/negative ionization modes to identify degradation products. Compare fragmentation patterns with theoretical predictions (e.g., mzCloud).

- Quantification : Develop a stability-indicating HPLC method validated per ICH Q2(R1) guidelines .

Specialized Methodological Challenges

Q. Q7. How to address low bioavailability of this compound in preclinical models?

Methodological Answer:

- Formulation : Test nanoemulsions or liposomes to enhance solubility (e.g., particle size <200 nm via dynamic light scattering).

- Pharmacokinetics (PK) : Conduct IV/oral dosing in rodents, with serial blood sampling and LC-MS/MS quantification. Calculate AUC, Cₘₐₓ, and half-life.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .

Q. Q8. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Q. Q9. How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

- Scaffold modification : Synthesize analogs with substitutions at key positions (e.g., hydroxyl → methoxy groups).

- Computational modeling : Use CoMFA/CoMSIA to correlate structural features with activity.

- High-throughput screening : Test analogs in a 384-well format against primary and counter-screening targets .

Q. Q10. What ethical considerations apply to in vivo toxicity testing of this compound?

Methodological Answer:

- Animal welfare : Follow ARRIVE 2.0 guidelines for experimental design and reporting.

- Dose justification : Base maximum tolerated dose (MTD) on prior in vitro cytotoxicity (e.g., ≤10× IC₅₀).

- Endpoint criteria : Define humane endpoints (e.g., >20% weight loss) and use analgesics for pain management. Obtain IACUC approval before initiating studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。